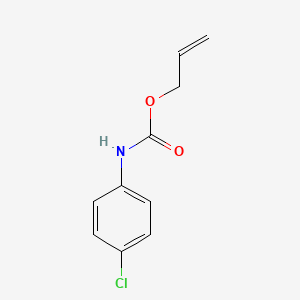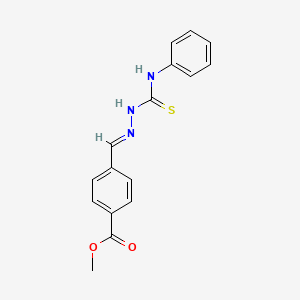
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate: is a complex organic compound with the molecular formula C23H21N3O3S It is known for its unique structure, which includes a benzoate group, an anilinocarbothioyl group, and a carbohydrazonoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with an anilinocarbothioamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzoate ring or the anilinocarbothioyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in ways that could lead to the development of new drugs.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- Methyl 4-(2-(cyclohexylcarbonyl)carbohydrazonoyl)benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Comparison: Methyl 4-(2-(anilinocarbothioyl)carbohydrazonoyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
811837-58-8 |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-15(20)13-9-7-12(8-10-13)11-17-19-16(22)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,22)/b17-11+ |
Clave InChI |
VOZDGJDCMBQCRH-GZTJUZNOSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)

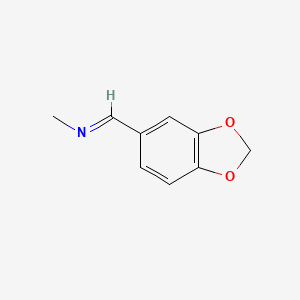

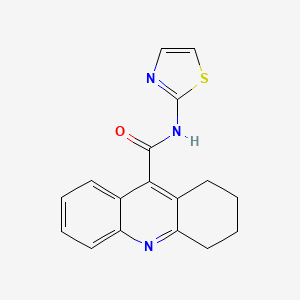


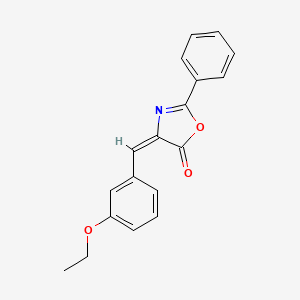


![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
